GGTI-2418 (CAS 501010-06-6), also known as PTX-100, is a highly potent, peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I). Designed based on the tetrapeptide carboxyl termini of RhoA and RhoC, it represents a significant structural evolution over earlier-generation aliphatic or prodrug inhibitors [1]. For procurement professionals and preclinical researchers, GGTI-2418 offers a highly optimized profile characterized by single-digit nanomolar biochemical potency, exceptional selectivity against farnesyltransferase (FTase), and established compatibility with standard in vivo formulation vehicles such as SBE-β-CD. Its successful transition into clinical trials underscores its reliability, batch-to-batch reproducibility, and suitability as a benchmark compound for advanced translational oncology and GTPase-dependent pathway research [2].
Substituting GGTI-2418 with older, widely used laboratory standards like GGTI-298 or GGTI-2133 introduces significant risks to experimental integrity and translational relevance. GGTI-298 is a prodrug that frequently requires high micromolar concentrations (often 10–40 µM) to achieve cellular efficacy, which can induce off-target solvent toxicity and confound phenotypic assays[1]. Furthermore, many early-generation GGTIs exhibit poor pharmacokinetic stability and are only capable of halting tumor growth in vivo. In contrast, GGTI-2418 was specifically engineered with a peptidomimetic scaffold to resist rapid degradation, enabling it to not merely arrest growth but actively induce massive tumor regression in xenograft models[2]. Procuring GGTI-2418 ensures access to a compound with the necessary bioavailability, potency, and selectivity to bridge in vitro mechanistic studies and rigorous in vivo validation without the formulation hurdles associated with generic analogs.
A critical procurement metric for prenylation inhibitors is their ability to selectively block geranylgeranylation without interfering with farnesylation. GGTI-2418 demonstrates an IC50 of 9.5 nM for GGTase I, compared to an IC50 of 53,000 nM (53 µM) for FTase . This represents a 5,600-fold selectivity window, ensuring that farnesylated proteins (such as H-Ras) remain unaffected at therapeutic doses [1].
| Evidence Dimension | Enzyme Inhibition Selectivity (IC50) |
| Target Compound Data | 9.5 nM (GGTase I) |
| Comparator Or Baseline | 53,000 nM (FTase baseline) |
| Quantified Difference | 5,600-fold selectivity for GGTase I over FTase |
| Conditions | In vitro biochemical kinase/transferase assay |
High selectivity prevents off-target farnesylation blockade, ensuring clean, pathway-specific data in Rho/Rac-dependent phenotypic assays.
While early-generation GGTIs typically only achieve tumor stasis, GGTI-2418 drives active disease regression. In MDA-MB-231 breast cancer xenograft models, daily administration of GGTI-2418 at 100 mg/kg resulted in a 76% decrease in tumor volume, inducing massive tumor regression rather than merely halting growth . This superior in vivo performance is directly linked to its optimized peptidomimetic structure [1].
| Evidence Dimension | In Vivo Tumor Volume Reduction |
| Target Compound Data | 76% reduction (massive regression) at 100 mg/kg |
| Comparator Or Baseline | Early-generation GGTIs (tumor stasis/growth halt only) |
| Quantified Difference | Shift from growth arrest to 76% active regression |
| Conditions | MDA-MB-231 breast tumor xenografts in nude mice (15-day dosing) |
Validates the compound's utility for advanced preclinical translational models, reducing the risk of false-negative in vivo results.
Poor aqueous solubility limits the utility of many highly lipophilic prenylation inhibitors. GGTI-2418 overcomes this by demonstrating excellent compatibility with standard in vivo delivery vehicles. It readily forms a clear working solution at concentrations of ≥ 2.08 mg/mL using a 20% SBE-β-CD in saline vehicle, or a standard PEG300/Tween-80/Saline mixture . This standardized processability eliminates the need for custom liposomal formulations [1].
| Evidence Dimension | Formulation Solubility |
| Target Compound Data | ≥ 2.08 mg/mL clear solution |
| Comparator Or Baseline | Standard lipophilic peptide inhibitors (require complex emulsions) |
| Quantified Difference | Direct dissolution in 20% SBE-β-CD/saline without precipitation |
| Conditions | 10% DMSO stock diluted in 90% 20% SBE-β-CD/saline at room temperature |
Simplifies the transition from in vitro screening to in vivo dosing, saving time and reducing formulation-induced variability.
GGTI-2418 exhibits competitive inhibition of GGTase I against the H-Ras-CVLL protein substrate with an exceptionally low inhibition constant (Ki) of 4.4 nM . This single-digit nanomolar affinity is vastly superior to older prodrugs like GGTI-298, which often require micromolar concentrations to exert cellular effects [1].
| Evidence Dimension | Inhibition Constant (Ki) |
| Target Compound Data | 4.4 ± 1.6 nM |
| Comparator Or Baseline | GGTI-298 (micromolar cellular effective concentrations) |
| Quantified Difference | Single-digit nanomolar binding affinity |
| Conditions | Competitive inhibition assay against H-Ras-CVLL protein |
Allows researchers to use significantly lower compound concentrations, minimizing solvent (DMSO) toxicity in sensitive cell lines.
GGTI-2418 is the optimal choice for in vivo xenograft studies (e.g., breast cancer, multiple myeloma) due to its proven ability to induce up to 76% tumor regression at 100 mg/kg, far exceeding the mere growth-arrest capabilities of older GGTIs .
With its 5,600-fold selectivity for GGTase I over FTase, GGTI-2418 is essential for researchers needing to isolate the effects of geranylgeranylation (e.g., RhoA, RhoC) without confounding farnesylation-dependent pathways [1].
Because it readily forms clear solutions at ≥ 2.08 mg/mL in standard vehicles like 20% SBE-β-CD, GGTI-2418 is highly recommended for laboratories seeking to avoid the cost and complexity of developing custom nanoparticle or liposomal formulations for hydrophobic inhibitors .